N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine core linked to a pyrimidine ring via a tert-butyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Properties
IUPAC Name |
N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-15(2,3)13-16-8-11(9-17-13)10-18-14-20-19-12-6-4-5-7-21(12)14/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKAEABQYQERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CNC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the pyrimidine ring. Key steps include:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using tert-butylpyrimidine derivatives.
Final Coupling: The final step involves coupling the triazolopyridine core with the pyrimidine ring, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in various synthetic applications.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial materials.
Uniqueness
N-[(2-tert-butylpyrimidin-5-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine stands out due to its unique triazolopyridine core and the presence of a tert-butyl group, which confer distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
